molecular formula C10H12INO3S B14831718 N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide

N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide

Katalognummer: B14831718
Molekulargewicht: 353.18 g/mol
InChI-Schlüssel: WUXIWWOFAUKUGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12INO3S and a molecular weight of 353.175 g/mol This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide typically involves the following steps:

    Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through the reaction of a suitable phenol derivative with cyclopropyl bromide in the presence of a base such as potassium carbonate.

    Iodination: The iodination of the phenyl ring can be achieved using iodine and a suitable oxidizing agent like sodium iodate or hydrogen peroxide.

    Methanesulfonamide Introduction:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the cyclopropoxy and iodine groups can enhance binding affinity through hydrophobic interactions and halogen bonding, respectively . These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(2-Cyclopropoxy-6-iodophenyl)methanesulfonamide is unique due to the presence of both the cyclopropoxy and iodine groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in synthesis and research .

Eigenschaften

Molekularformel

C10H12INO3S

Molekulargewicht

353.18 g/mol

IUPAC-Name

N-(2-cyclopropyloxy-6-iodophenyl)methanesulfonamide

InChI

InChI=1S/C10H12INO3S/c1-16(13,14)12-10-8(11)3-2-4-9(10)15-7-5-6-7/h2-4,7,12H,5-6H2,1H3

InChI-Schlüssel

WUXIWWOFAUKUGT-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)NC1=C(C=CC=C1I)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.